3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various aryl amines and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones .
Scientific Research Applications
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial activity.
1-Benzyl-3-(4-chloro-2-methylphenyl)urea: Used in various chemical and biological studies.
Uniqueness
What sets 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one apart is its unique combination of a quinazolinone core with a piperidinyl and chlorophenylmethylsulfanyl substituent.
Biological Activity
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that falls under the class of quinazolinones, known for their diverse biological activities. This article explores the various biological effects, mechanisms of action, and potential therapeutic applications of this compound based on existing literature.
Chemical Structure and Properties
The molecular formula for this compound is C₂₁H₂₃ClN₂OS, with a molecular weight of approximately 392.94 g/mol. The structure includes a quinazolinone core with a benzyl group, a chlorophenyl substituent, and a piperidine ring. These structural features are believed to contribute significantly to its biological activity.
Biological Activities
Research indicates that compounds within the quinazolinone family exhibit a variety of biological activities, including:
- Anticancer Properties : Quinazolinones have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that this compound may exhibit similar effects through modulation of signaling pathways involved in cell growth and survival.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to act against bacterial and fungal infections. Studies on related compounds have shown significant antibacterial and antifungal activities, suggesting potential for this compound in treating infectious diseases .
- Enzyme Inhibition : The compound's structural components may allow it to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : Initial findings suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. Understanding these interactions is essential for elucidating its therapeutic potential.
- Signal Transduction Modulation : The compound may affect various signaling pathways critical for cell survival and proliferation. For instance, it could modulate pathways involving ERK or PI3K/Akt signaling cascades, which are often dysregulated in cancer .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-chlorophenyl)-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one | Lacks benzyl and sulfur substituents | Anticancer properties |
5-chloro-2-(methylthio)-6-(piperidin-1-yl)quinazolin-4(3H)-one | Contains methylthio instead of benzyl | Antimicrobial activity |
3-benzylquinazolinone derivatives | Varies in substituents on the quinazolinone core | Diverse pharmacological profiles |
The presence of both benzyl and chlorophenyl groups alongside the piperidine ring distinguishes this compound from others, potentially enhancing its biological activity and specificity.
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazolinone derivatives:
- Anticancer Activity : A study demonstrated that quinazolinones could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells. The specific pathways affected included those related to cell cycle regulation and apoptosis induction .
- Antimicrobial Efficacy : Research on similar compounds revealed significant antibacterial activity against various strains of bacteria, indicating potential for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIHIZICAXELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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